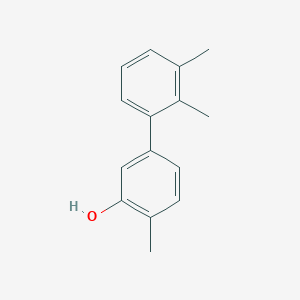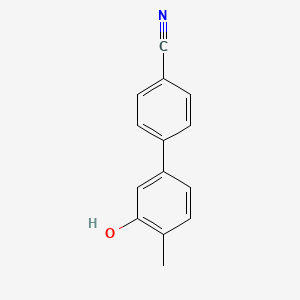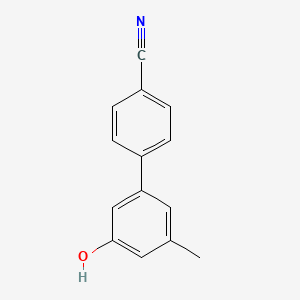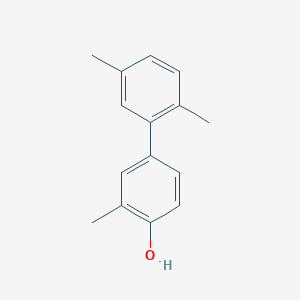
5-(2,3-Dimethylphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Dimethylphenyl)-2-methylphenol, 95% (5-DMP-2MP) is a synthetic phenol derivative with a variety of applications in scientific research. It is a white crystalline solid with a melting point of 92-94°C and is soluble in a variety of organic solvents. 5-DMP-2MP has been used in a wide range of experiments, including studies of its synthesis, mechanism of action, biochemical and physiological effects, and potential applications.
Wirkmechanismus
The mechanism of action of 5-(2,3-Dimethylphenyl)-2-methylphenol, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. It is also thought to have anti-inflammatory and neuroprotective effects, likely through its ability to modulate the activity of various enzymes involved in the inflammatory response.
Biochemical and Physiological Effects
5-(2,3-Dimethylphenyl)-2-methylphenol, 95% has been studied for its effects on various biochemical and physiological processes. It has been found to have antioxidant and anti-inflammatory effects, as well as neuroprotective effects. It has also been found to have antiviral and anticancer properties, as well as potential for inhibiting the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2,3-Dimethylphenyl)-2-methylphenol, 95% in laboratory experiments include its low cost, ease of synthesis, and its wide range of applications. However, it is important to note that its mechanism of action is not fully understood, and its effects on various biochemical and physiological processes have not been thoroughly investigated.
Zukünftige Richtungen
The potential future directions for 5-(2,3-Dimethylphenyl)-2-methylphenol, 95% include further investigation of its mechanism of action, its effects on various biochemical and physiological processes, and its potential applications in the treatment of various diseases. Additionally, further studies are needed to determine its potential toxicity and the optimal dosage for various applications. Additionally, further research is needed to explore its potential as an inhibitor of drug metabolism and its potential for inhibiting the growth of bacteria and fungi.
Synthesemethoden
5-(2,3-Dimethylphenyl)-2-methylphenol, 95% can be synthesized by the reaction of 5-bromo-2-methylphenol with 2,3-dimethylbenzene in the presence of a catalytic amount of potassium carbonate and a solvent such as dimethylformamide (DMF). The reaction is typically carried out at room temperature, and the product is isolated by precipitation or recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(2,3-Dimethylphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications. It has been studied as a potential antioxidant, anti-inflammatory, and neuroprotective agent. In addition, it has been used in studies of its antiviral and anticancer properties. It has also been studied as a potential inhibitor of enzymes involved in the metabolism of drugs, as well as a potential inhibitor of the growth of bacteria and fungi.
Eigenschaften
IUPAC Name |
5-(2,3-dimethylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-10-5-4-6-14(12(10)3)13-8-7-11(2)15(16)9-13/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMFRVQPSSPYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683707 |
Source


|
| Record name | 2',3',4-Trimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261916-82-8 |
Source


|
| Record name | 2',3',4-Trimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














